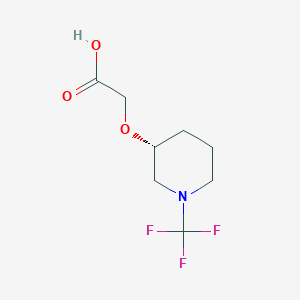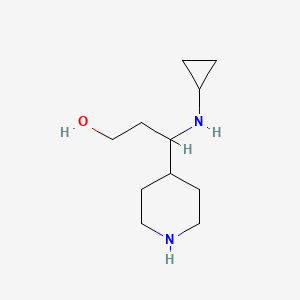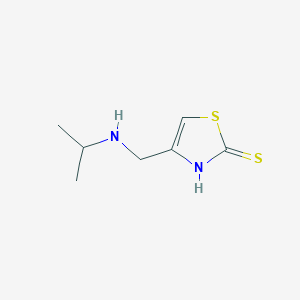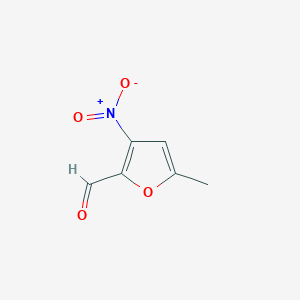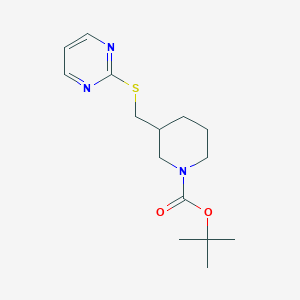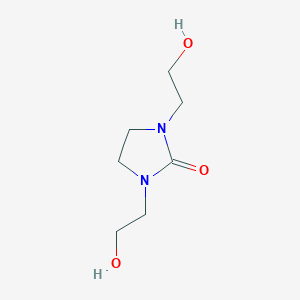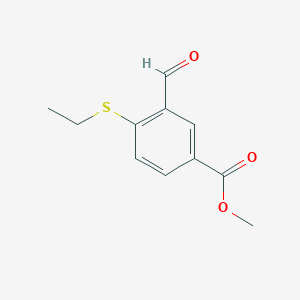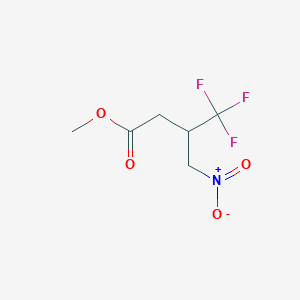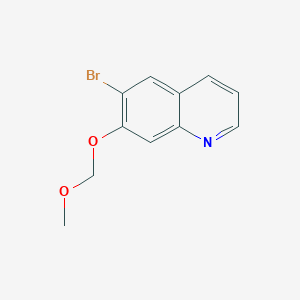
6-Bromo-7-(methoxymethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-(methoxymethoxy)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 6th position and a methoxymethoxy group at the 7th position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(methoxymethoxy)quinoline typically involves the bromination of 7-(methoxymethoxy)quinoline. One common method includes the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-(methoxymethoxy)quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
6-Bromo-7-(methoxymethoxy)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-(methoxymethoxy)quinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-7-methoxyquinoline: Similar structure but lacks the methoxymethoxy group.
7-Bromo-6-(methoxymethoxy)quinoline: Similar structure but with different positions of the bromine and methoxymethoxy groups.
6-Chloro-7-(methoxymethoxy)quinoline: Similar structure with chlorine instead of bromine.
Uniqueness
6-Bromo-7-(methoxymethoxy)quinoline is unique due to the specific positioning of the bromine and methoxymethoxy groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10BrNO2 |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
6-bromo-7-(methoxymethoxy)quinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-7-15-11-6-10-8(5-9(11)12)3-2-4-13-10/h2-6H,7H2,1H3 |
Clé InChI |
WMSGWVVUQQMXOB-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C2C=CC=NC2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
